molecular formula C17H19N3O4 B5153722 4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one

4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one

Cat. No.: B5153722
M. Wt: 329.35 g/mol
InChI Key: VKIINBIYMAMAIH-UHFFFAOYSA-N
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Description

4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazinone ring, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent to form the 2,6-dimethylphenoxy intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the oxazole ring. Finally, the piperazinone ring is introduced through a cyclization reaction involving a suitable piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and other additives may be used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[5-[(2,6-Dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-4-3-5-12(2)16(11)23-10-13-8-14(19-24-13)17(22)20-7-6-18-15(21)9-20/h3-5,8H,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIINBIYMAMAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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